molecular formula C22H19ClN4O4 B10874019 4-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-3-nitrobenzamide

4-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B10874019
M. Wt: 438.9 g/mol
InChI Key: MJRYJKTYOLZRAM-AFUMVMLFSA-N
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Description

4-{2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the chlorophenyl position .

Scientific Research Applications

4-{2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Chlorophenyl)ethylidene]malononitrile
  • N-(2-chlorophenyl)-4-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide
  • 4-{2-[1-(2-Chlorophenyl)ethylidene]hydrazino}-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-{2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and nitrobenzamide moieties, in particular, contribute to its potential as a versatile compound in various research applications .

Properties

Molecular Formula

C22H19ClN4O4

Molecular Weight

438.9 g/mol

IUPAC Name

4-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide

InChI

InChI=1S/C22H19ClN4O4/c1-14(15-3-6-17(23)7-4-15)25-26-20-12-5-16(13-21(20)27(29)30)22(28)24-18-8-10-19(31-2)11-9-18/h3-13,26H,1-2H3,(H,24,28)/b25-14+

InChI Key

MJRYJKTYOLZRAM-AFUMVMLFSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-])/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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